Algestone

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de la algestona implica múltiples pasos, comenzando con la androstenediona. El proceso incluye los siguientes pasos :

Reacción en Medio Alcalino: La androstenediona se hace reaccionar con cianalcohol y oxicloruro de fósforo en un medio alcalino a temperaturas que van desde -10 °C hasta 80 °C durante 1 a 5 horas.

Reacción de Grignard: El producto de eliminación del primer paso se hace reaccionar con cloruro de metilmagnesio a temperaturas que van desde -10 °C hasta 70 °C durante 1 a 5 horas para obtener el producto de Grignard.

Oxidación: El producto de Grignard se oxida luego utilizando permanganato de potasio a temperaturas que van desde -10 °C hasta 30 °C durante 10 a 60 minutos.

Reacción Ácida: El producto oxidado se hace reaccionar con un ácido a temperaturas que van desde -10 °C hasta 30 °C durante 1 a 10 horas para obtener especies hidroxílicas.

Métodos de Producción Industrial

La producción industrial de algestona sigue rutas sintéticas similares, pero se optimiza para un mayor rendimiento y rentabilidad. El proceso implica el uso de reactores a gran escala y un control preciso de las condiciones de reacción para garantizar una calidad de producto constante .

Análisis De Reacciones Químicas

Tipos de Reacciones

La algestona experimenta diversas reacciones químicas, que incluyen:

Oxidación: Conversión de grupos hidroxilo a cetonas o aldehídos.

Reducción: Conversión de cetonas o aldehídos a grupos hidroxilo.

Sustitución: Reemplazo de grupos funcionales por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio, trióxido de cromo u otros agentes oxidantes.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio u otros agentes reductores.

Sustitución: Agentes halogenantes, nucleófilos o electrófilos.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados hidroxilados, cetonizados y sustituidos de la algestona .

Aplicaciones Científicas De Investigación

Química: Utilizada como compuesto de referencia en el análisis cromatográfico y las técnicas de separación.

Biología: Se estudia por sus efectos en los procesos celulares y la regulación hormonal.

Medicina: Se investiga por su posible uso como progestina en terapias hormonales y anticonceptivos.

Industria: Utilizada en la síntesis de otros compuestos esteroideos y como precursor en la fabricación farmacéutica.

Mecanismo De Acción

La algestona ejerce sus efectos uniéndose a los receptores de progesterona en los tejidos diana . Esta unión activa el receptor, lo que lleva a cambios en la expresión génica y la modulación de varios procesos fisiológicos. Los objetivos moleculares y las vías implicadas incluyen la regulación de las funciones reproductivas, la modulación del ciclo menstrual y el mantenimiento del embarazo .

Comparación Con Compuestos Similares

Compuestos Similares

- 16α-Hidroxiprogesterona

- Algestone Acetonide

- This compound Acetofenide

Singularidad

La algestona es única debido a su patrón específico de hidroxilación en las posiciones 16α y 17α, lo que la distingue de otras progestinas . Esta estructura única contribuye a su afinidad de unión específica y actividad en los receptores de progesterona .

Propiedades

IUPAC Name |

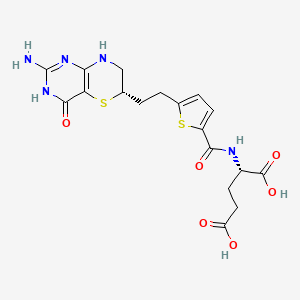

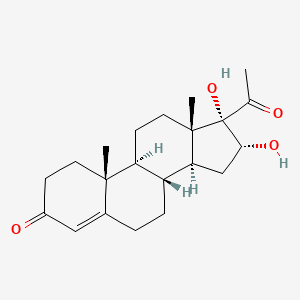

(8R,9S,10R,13S,14S,16R,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-12(22)21(25)18(24)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDWHYOBSJTRJU-SRWWVFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208200 | |

| Record name | Algestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-77-7 | |

| Record name | Algestone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Algestone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Algestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Algestone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALGESTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JEB53B3WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Algestone Acetophenide (also known as Dihydroxyprogesterone acetophenide, DHPA) is a synthetic steroidal progestogen. [, , ] As a progestogen, it primarily exerts its effects by binding to and activating progesterone receptors. [, ] This binding can lead to a variety of downstream effects, including suppression of ovulation, alteration of cervical mucus, and changes in the endometrium, ultimately contributing to its contraceptive properties. [, ]

A: While the provided abstracts do not offer detailed spectroscopic data, they confirm the identity of this compound Acetophenide through comparison with reference standards. [] For comprehensive spectroscopic data, referring to specialized chemical databases or publications focusing on its structural elucidation would be beneficial.

A: this compound Acetophenide is formulated in oil-based solutions for intramuscular injection, providing a sustained release of the drug over time. [, , , ] This formulation strategy ensures a prolonged duration of action, making it suitable for long-acting injectable contraceptives. [, , , ] Specific details about its stability under various conditions and potential degradation pathways would require further investigation beyond the provided abstracts.

A: The presence of this compound Acetophenide has been detected in industrial wastewater, highlighting a potential route for its entry into the environment. [, ] While the provided abstracts do not delve into its specific ecotoxicological effects, research focusing on its electrochemical removal from wastewater suggests a need to mitigate its environmental impact. [, ] Further investigation is necessary to fully understand its fate and potential effects on aquatic organisms and ecosystems.

A: Various analytical techniques have been employed to detect and quantify this compound Acetophenide. In the context of meat inspection, diagnostic ions for the compound as a Heptafluorobutyric anhydride (HFB) derivative have been established using mass spectrometry. [] Furthermore, paper spray ionization mass spectrometry (PSI-MS) has been explored as a rapid and sensitive method for its analysis in industrial wastewater. []

A: this compound Acetophenide has been investigated for its contraceptive effects. Studies in female capuchin monkeys (Sapajus libidinosus) demonstrated its impact on blood coagulation factors, similar to observations in human patients, suggesting its potential relevance as a model for studying hormonal contraceptive effects. [] The abstracts also mention its use in combination with Estradiol Enanthate in long-acting injectable contraceptive formulations. [, , ]

A: The abstracts mention several other progestogens explored for contraceptive purposes, including Medroxyprogesterone acetate, Norethisterone Enanthate, and Levonorgestrel. [, , , ] These compounds offer alternative options with their own pharmacological profiles and potential advantages or disadvantages. The choice of progestogen often depends on factors like desired duration of action, patient characteristics, and potential side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)

![6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;tetrafluoroborate](/img/structure/B1665631.png)